molecular formula C7H8N2 B1621205 2-Methyl-3-vinylpyrazine CAS No. 25058-19-9

2-Methyl-3-vinylpyrazine

Cat. No. B1621205
CAS RN: 25058-19-9
M. Wt: 120.15 g/mol
InChI Key: QNTVHLKUWSRHIO-UHFFFAOYSA-N
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Description

2-Methyl-3-vinylpyrazine is an organic compound with the molecular formula C7H8N2 . It has an average mass of 120.152 Da and a monoisotopic mass of 120.068748 Da . It is used as a flavoring agent and has an earthy type odor .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms .


Physical And Chemical Properties Analysis

This compound is a colorless to pale yellow clear liquid . It has a molecular formula of C7H8N2, an average mass of 120.152 Da, and a monoisotopic mass of 120.068748 Da .

Scientific Research Applications

Chemistry and Organic Synthesis

2-Methyl-3-vinylpyrazine and related compounds, like 2- and 3-vinylindoles, are studied for their unique reactivity patterns, particularly in cycloaddition reactions. These compounds serve as dienes and show promise in [4+2] cycloaddition with activated cyclic and acyclic dienophiles under Lewis-acid catalysis or organocatalysis conditions. The research highlights their potential in synthesizing natural compounds and their interaction with methyleneindolinones as dienophiles. These cycloaddition reactions are crucial for developing complex organic molecules, indicating this compound's significance in synthetic organic chemistry (Rossi, Abbiati, & Pirovano, 2017).

Biomedical Engineering

In the realm of biomedical engineering, the structural attributes of this compound-related polymers, like poly(N-methyl-2-vinylpyridinium)-b-poly(ethylene oxide), are examined for their stability and morphology in complex coacervate core micelles (C3Ms). This research provides critical insights into how polymer chain length and salt concentration influence the stability, size, and shape of these micelles. Understanding the behavior of these micelles in aqueous solutions is essential for their application in drug delivery systems and other biomedical applications (van der Kooij et al., 2012).

Food Chemistry and Flavour Analysis

The presence of this compound-related compounds, like 3-alkyl-2-methoxypyrazines (MPs), in grapes and their impact on wine flavor has been extensively reviewed. These compounds contribute to the herbaceous, green, and vegetal sensory attributes of certain wine varieties. Research into the biosynthesis, accumulation, transport, and metabolism of MPs in grapes sheds light on the complex interplay of these compounds in food flavoring, which is crucial for the wine industry and food flavor research (Lei et al., 2018).

Polymer Science and Environmental Engineering

In polymer science and environmental engineering, the interaction of this compound-related compounds with other materials is explored. For instance, crosslinked poly(vinyl alcohol) membranes, where the role of this compound-related compounds might be implicit, are studied for their water treatment applications. The research focuses on the balance between hydrophilicity, thermal and chemical resistance, and the high anti-fouling potential of these membranes. This understanding is crucial for developing efficient and sustainable water treatment technologies (Bolto et al., 2009).

properties

IUPAC Name

2-ethenyl-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-3-7-6(2)8-4-5-9-7/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTVHLKUWSRHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363809
Record name 2-Methyl-3-vinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25058-19-9
Record name 2-Ethenyl-3-methylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25058-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-vinylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-3-vinylpyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039989
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

r. 2-Methyl-3-vinyl-pyrazine is prepared from 2,3-diethylpyrazine by the same method as used for compound (1) q. It has a b.p. of 66°-67°C./13 mm. Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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